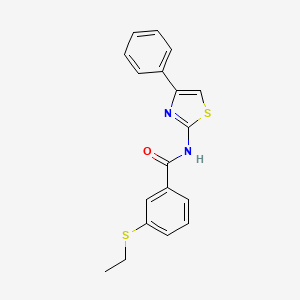![molecular formula C15H19N3OS B2739762 N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide CAS No. 1223214-30-9](/img/structure/B2739762.png)
N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide, commonly known as CCMP, is a novel chemical compound with potential applications in scientific research. CCMP is a synthetic compound that belongs to the class of amides and thioethers. It has been synthesized by several methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mécanisme D'action
CCMP modulates the activity of ion channels by binding to a specific site on the channel protein. It has been shown to enhance the activity of the NMDA receptor, which plays a critical role in synaptic plasticity and learning and memory. CCMP also inhibits the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CCMP has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to modulate pain sensation and inflammation. In addition, CCMP has been used as a tool compound to study the role of ion channels in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CCMP has several advantages for lab experiments. It is a synthetic compound with high purity, and its synthesis method is relatively straightforward. CCMP has also been shown to have specific effects on ion channels, making it a useful tool compound for studying the role of these channels in various physiological processes. However, CCMP has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, CCMP has a relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on CCMP. One area of interest is the development of more selective modulators of ion channels, including the NMDA receptor and the TRPV1 receptor. Another area of interest is the study of the role of ion channels in various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. Finally, the development of more stable and bioavailable analogs of CCMP may improve its usefulness as a tool compound for studying ion channels.
Méthodes De Synthèse
CCMP can be synthesized by several methods, including the reaction of 1-cyanocyclohexylamine with 2-(5-methylpyridin-2-ylsulfanyl)acetic acid, or the reaction of 1-cyanocyclohexylamine with 2-(5-methylpyridin-2-ylsulfanyl)acetyl chloride. The yield of the synthesis process is generally high, and the purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
CCMP has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels, including the NMDA receptor and the TRPV1 receptor. CCMP has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, CCMP has been used as a tool compound to study the role of ion channels in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5-methylpyridin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-12-5-6-14(17-9-12)20-10-13(19)18-15(11-16)7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZLZMBMTUYXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)SCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)
![3-Amino-2-[(3-bromo-5-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2739685.png)
![methyl 2-((Z)-6-methoxy-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739689.png)
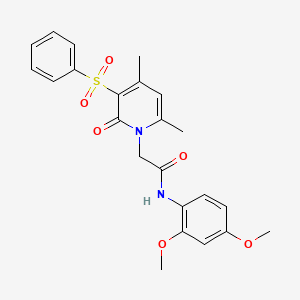

![4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2739694.png)
![2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2739695.png)
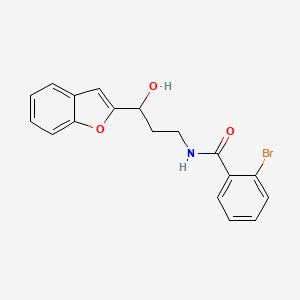
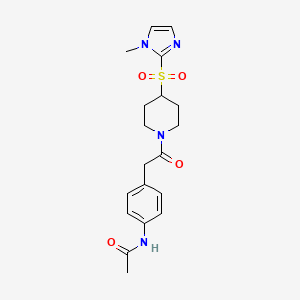
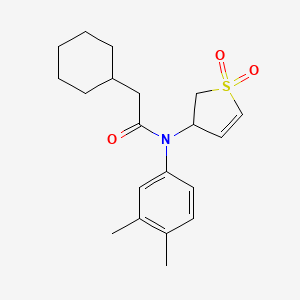
![2-(3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B2739701.png)
